乌利克替尼
概述
描述
乌利替尼是一种新型、可逆的、ATP竞争性抑制剂,靶向细胞外信号调节激酶 1 和 2 (ERK1/2)。它对 ERK1/2 表现出高活性及选择性,使其成为治疗多种肿瘤(尤其是由丝裂原活化蛋白激酶 (MAPK) 通路突变驱动的肿瘤)的有前景候选药物 .
科学研究应用
乌利替尼具有广泛的科学研究应用,包括:
化学: 用作研究 MAPK 通路及其在细胞信号传导中的作用的工具化合物。
生物学: 研究其对各种细胞系中细胞增殖、分化和存活的影响。
医学: 正在进行临床试验,用于治疗 MAPK 通路突变的肿瘤,如黑色素瘤和结直肠癌
工业: 在开发靶向癌症治疗和个性化医疗方面的潜在应用。
作用机制
乌利替尼通过抑制 ERK1/2 的活性发挥作用,ERK1/2 是 MAPK 通路的关键组成部分。乌利替尼通过结合 ERK1/2 的 ATP 结合位点,阻止下游靶标的磷酸化和活化,从而抑制细胞增殖和存活 . 这种机制在 MAPK 通路发生突变的肿瘤中特别有效,这些肿瘤中 ERK1/2 的活性失调 .
生化分析
Biochemical Properties
Ulixertinib interacts with the enzymes Mitogen-activated protein kinase 3 (MAPK3) and Mitogen-activated protein kinase 1 (MAPK1), acting as an inhibitor . These interactions are crucial in the biochemical reactions involving Ulixertinib, as they allow it to exert its inhibitory effects on the MAPK pathway .
Cellular Effects
Ulixertinib has been shown to inhibit MAPK pathway activity in various models, reducing cell viability in certain cell lines with clinically achievable concentrations . It has also demonstrated antiproliferative synergy in vitro when combined with MEK inhibitors or BH3-mimetics .
Molecular Mechanism
Ulixertinib exerts its effects at the molecular level primarily through its inhibition of the ERK1/2 kinases . As an ATP-competitive inhibitor, it competes with ATP for binding to the active site of these kinases, thereby preventing their activation and subsequent downstream signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, Ulixertinib has shown promising responses in adult patients with mitogen-activated protein kinase (MAPK)-driven solid tumors . It has also demonstrated activity in pediatric low-grade glioma (pLGG) models, slowing tumor growth and significantly increasing survival in NSG mice with BT40 xenografts .
Dosage Effects in Animal Models
The effects of Ulixertinib in animal models have been shown to vary with different dosages . For instance, in NSG mice with BT40 xenografts, Ulixertinib treatment slowed tumor growth and significantly increased survival .
Metabolic Pathways
Ulixertinib is involved in the MAPK pathway, interacting with the enzymes MAPK3 and MAPK1 . Its inhibitory effects on these enzymes lead to a decrease in MAPK pathway activity .
Transport and Distribution
While specific transporters or binding proteins for Ulixertinib have not been identified, it has been shown to penetrate into mouse brain tissue in in vivo studies . This suggests that it may be transported and distributed within cells and tissues in a manner that allows it to reach its target enzymes.
Subcellular Localization
The subcellular localization of Ulixertinib is not explicitly known. Given its role as an inhibitor of the ERK1/2 kinases, which are typically located in the cytoplasm and nucleus, it is likely that Ulixertinib also localizes to these areas in order to exert its effects .
准备方法
合成路线和反应条件
乌利替尼的合成涉及多个步骤,从市售原料开始。关键步骤包括核心结构的形成,随后进行官能团修饰以获得所需的活性及选择性。有关合成路线和反应条件的具体细节为专有信息,未公开披露。
工业生产方法
乌利替尼的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括严格的质量控制措施,以满足药物生产的监管标准。
化学反应分析
反应类型
乌利替尼会发生各种化学反应,包括:
氧化: 乌利替尼可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可以改变乌利替尼上的官能团,可能改变其活性。
取代: 取代反应可以在乌利替尼分子上引入不同的取代基,影响其活性及选择性。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种亲核试剂和亲电试剂可用于取代反应,具体取决于所需的修饰。
形成的主要产物
这些反应形成的主要产物包括具有修饰官能团的乌利替尼的各种衍生物,可以对其生物活性进行进一步研究。
相似化合物的比较
类似化合物
SCH772984: 另一种作用机制相似的 ERK1/2 抑制剂。
拉沃克替尼: 一种具有相当活性及选择性的 ERK1/2 抑制剂。
LY3214996: 一种选择性 ERK1/2 抑制剂,用于各种癌症的临床试验。
VX-11e: 一种具有独特结合特性的 ERK1/2 抑制剂。
乌利替尼的独特性
乌利替尼因其对 ERK1/2 的高活性及选择性,以及其可逆的 ATP 竞争性抑制机制而脱颖而出。 它在临床前和临床研究中显示出令人鼓舞的结果,尤其是在 MAPK 通路发生突变的肿瘤中 .
属性
IUPAC Name |
N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERXGMCDHOLSS-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025683 | |
Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869886-67-9 | |
Record name | Ulixertinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869886679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ulixertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ULIXERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16ZDH50O1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。